molecular formula C10H15NO B3276574 1-(2-Aminopropoxy)-3-methylbenzene CAS No. 6437-47-4

1-(2-Aminopropoxy)-3-methylbenzene

Cat. No. B3276574
Key on ui cas rn: 6437-47-4
M. Wt: 165.23 g/mol
InChI Key: UKWBVFOYWVWPNE-UHFFFAOYSA-N
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Patent
US05286905

Procedure details

21.6 Grams (0.20 mol) of m-cresol and 2.3 g (0.04 mol) of propyleneimine in 20 ml of n-decane were allowed to react in an autoclave at 5 kg/cm2G at 150° C. for 6 hours. Thereafter, the resultant reaction product was treated in the same manner as in Example 17 to give 3.8 g of 1-(3-methylphenoxy)-2-propylamine. Its yield was as high as 57%.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[CH:3][C:2]=1[CH3:8].[CH3:9][CH:10]1[NH:12][CH2:11]1>CCCCCCCCCC>[CH3:8][C:2]1[CH:1]=[C:6]([CH:5]=[CH:4][CH:3]=1)[O:7][CH2:9][CH:10]([NH2:12])[CH3:11]

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
C1=C(C=CC=C1O)C
Step Two
Name
Quantity
2.3 g
Type
reactant
Smiles
CC1CN1
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
CCCCCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react in an autoclave at 5 kg/cm2G at 150° C. for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
Thereafter, the resultant reaction product
ADDITION
Type
ADDITION
Details
was treated in the same manner as in Example 17

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(OCC(C)N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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